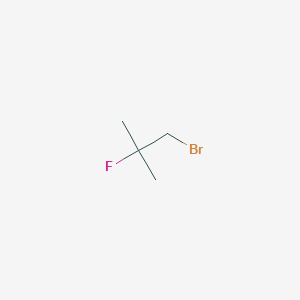
1-Bromo-2-fluoro-2-methylpropane
Overview
Description
1-Bromo-2-fluoro-2-methylpropane is an organohalide compound with the molecular formula C4H8BrF and a molecular weight of 155.01 g/mol . It is a clear, colorless liquid with a boiling point of 95-96°C . This compound is primarily used in research settings and is known for its role in the preparation of fluoromethyl amino acids .
Mechanism of Action
Target of Action
1-Bromo-2-fluoro-2-methylpropane, also known as tert-butyl bromofluoride, is a halogenated alkane. As such, it primarily targets carbon atoms in organic molecules, particularly those adjacent to functional groups or in positions that allow for stable intermediate formation .
Mode of Action
The compound can participate in various organic reactions, including nucleophilic substitution and elimination reactions . In nucleophilic substitution reactions, a nucleophile attacks the carbon atom bonded to the bromine, leading to the replacement of the bromine atom . In elimination reactions, a base removes a proton from a carbon atom adjacent to the carbon-bromine bond, leading to the formation of a double bond and expulsion of the bromine atom .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the organic molecule it reacts with. It’s important to note that this compound is primarily used in synthetic chemistry for the preparation of more complex molecules , rather than participating directly in biological pathways.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. As a small, nonpolar molecule, it is likely to be absorbed through the skin and respiratory tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
It’s known to be used in the preparation of fluoromethyl amino acids , which could potentially influence protein structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-2-methylpropane can be synthesized through the halogenation of 2-fluoro-2-methylpropane. The process involves the reaction of 2-fluoro-2-methylpropane with bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide . The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the 2-fluoro-2-methylpropane, forming a carbon radical that subsequently reacts with another bromine molecule to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-fluoro-2-methylpropane primarily undergoes nucleophilic substitution and elimination reactions .
Common Reagents and Conditions:
Nucleophilic Substitution (SN2): This reaction involves the replacement of the bromine atom with a nucleophile. Common nucleophiles include hydroxide (OH-), cyanide (CN-), and alkoxide ions (RO-).
Elimination (E2): In the presence of a strong base such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), this compound can undergo elimination to form alkenes.
Major Products:
Substitution: The major products depend on the nucleophile used.
Elimination: The major product is 2-fluoro-2-methylpropene.
Scientific Research Applications
1-Bromo-2-fluoro-2-methylpropane is utilized in various scientific research applications:
Comparison with Similar Compounds
1-Bromo-2-methylpropane: Similar in structure but lacks the fluorine atom, leading to different reactivity and applications.
2-Bromo-2-methylpropane: Another similar compound, but with the bromine atom on a different carbon, affecting its chemical behavior.
1-Bromo-2-fluorobenzene: Contains both bromine and fluorine but is an aromatic compound, resulting in distinct chemical properties and uses.
Uniqueness: 1-Bromo-2-fluoro-2-methylpropane is unique due to the presence of both bromine and fluorine atoms on a branched alkane structure. This combination imparts specific reactivity patterns, making it valuable in the synthesis of fluorinated compounds and in studies involving halogenated intermediates .
Properties
IUPAC Name |
1-bromo-2-fluoro-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrF/c1-4(2,6)3-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNXHUCQQXLSHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173624 | |
| Record name | Propane, 1-bromo-2-fluoro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19869-78-4 | |
| Record name | Propane, 1-bromo-2-fluoro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019869784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1-bromo-2-fluoro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19869-78-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine](/img/structure/B125005.png)
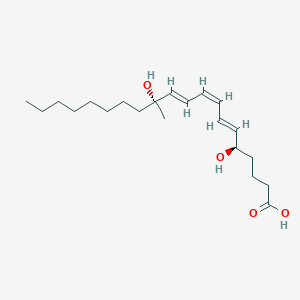



![5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione](/img/structure/B125018.png)
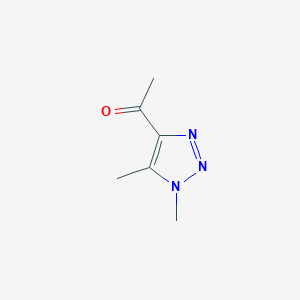

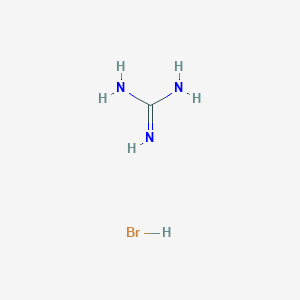
![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)
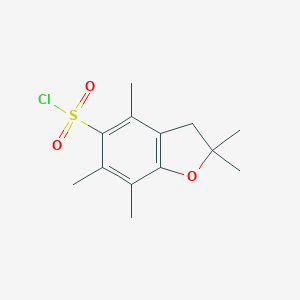
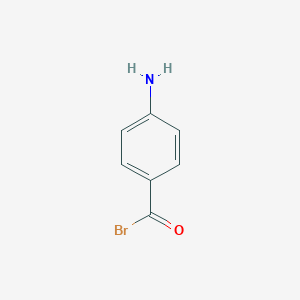
![(8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B125033.png)

